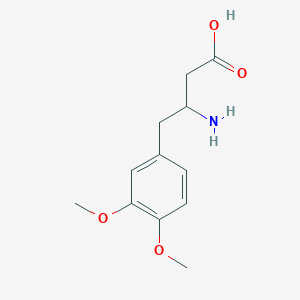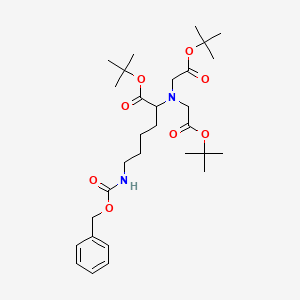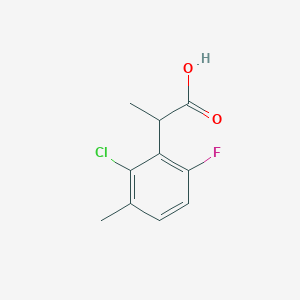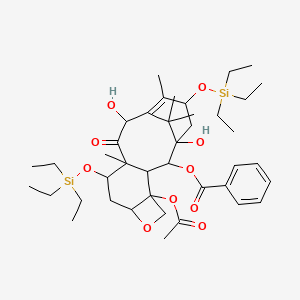
O-(4-bromophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromphenyl)hydroxylamin ist eine organische Verbindung mit der Summenformel C6H6BrNO. Es ist ein Derivat von Hydroxylamin, bei dem die Hydroxylgruppe durch eine 4-Bromphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
O-(4-Bromphenyl)hydroxylamin kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Bromnitrobenzol mit Hydroxylamin unter reduzierenden Bedingungen. Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Eisenpulver oder Zinnchlorid in Gegenwart von Salzsäure. Die Reaktion verläuft über die Bildung einer Zwischenverbindung, einem Nitroso-Derivat, das anschließend zum Hydroxylamin-Derivat reduziert wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von O-(4-Bromphenyl)hydroxylamin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
O-(4-Bromphenyl)hydroxylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Nitroso- oder Nitroverbindungen zu bilden.
Reduktion: Es kann reduziert werden, um Amine zu bilden.
Substitution: Das Bromatom kann in Gegenwart geeigneter Katalysatoren durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Natriummethoxid oder Kaliumcyanid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Produziert Nitroso- oder Nitroderivate.
Reduktion: Produziert primäre oder sekundäre Amine.
Substitution: Produziert verschiedene substituierte Phenylhydroxylamine, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
O-(4-Bromphenyl)hydroxylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seines Potenzials als biochemische Sonde untersucht, da es mit verschiedenen biologischen Molekülen interagieren kann.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften erforscht, einschließlich seiner Rolle als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den O-(4-Bromphenyl)hydroxylamin seine Wirkung entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Elektrophil wirken und mit nukleophilen Stellen an Proteinen und anderen Biomolekülen reagieren. Diese Interaktion kann die Aktivität von Enzymen modulieren und zelluläre Signalwege verändern, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism by which O-(4-bromophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- O-(4-Chlorphenyl)hydroxylamin
- O-(4-Fluorphenyl)hydroxylamin
- O-(4-Methylphenyl)hydroxylamin
Einzigartigkeit
O-(4-Bromphenyl)hydroxylamin ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen Chloro-, Fluoro- und Methylanalogen eine unterschiedliche chemische Reaktivität verleiht. Das Bromatom kann an bestimmten Substitutionsreaktionen teilnehmen und die Gesamtelektroneneigenschaften der Verbindung beeinflussen, was es für bestimmte synthetische Anwendungen wertvoll macht.
Eigenschaften
IUPAC Name |
O-(4-bromophenyl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMRDUVCXLKHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1ON)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

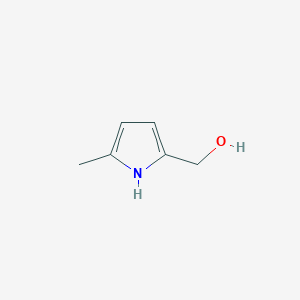
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)

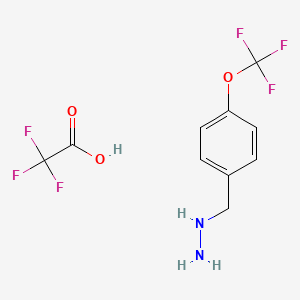

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
